molecular formula C9H13BrN2 B1411937 [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine CAS No. 1565917-54-5

[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B1411937
CAS No.: 1565917-54-5
M. Wt: 229.12 g/mol
InChI Key: AGARMGWHXTYKNE-UHFFFAOYSA-N
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Description

Historical Context of Brominated Pyridine Derivatives

Brominated pyridine derivatives emerged as critical intermediates following the isolation of pyridine from coal tar in 1849 by Thomas Anderson. The development of halogenated pyridines accelerated with Aleksei Chichibabin’s 1924 synthesis method, which enabled scalable production of substituted pyridines through cost-effective reagents. Bromine’s incorporation into pyridine frameworks gained prominence in the mid-20th century, driven by its utility in cross-coupling reactions and pharmaceutical synthesis. The compound (5-Bromopyridin-2-yl)methylmethylamine represents a modern iteration of these derivatives, optimized for steric and electronic properties in catalytic applications.

Nomenclature and Identification Systems

The systematic IUPAC name (5-Bromopyridin-2-yl)methylmethylamine reflects its structural features:

  • 5-Bromopyridin-2-yl : A pyridine ring substituted with bromine at position 5.
  • Methyl(ethyl)amine : A tertiary amine with methyl and ethyl groups attached to the nitrogen.

Key Identifiers :

Identifier Value Source
CAS Registry Number 1248479-69-7
Molecular Formula C₈H₁₂BrN₂S
SMILES CN(C)CC1=NC=C(C=C1)Br
InChI Key Not explicitly reported

The compound’s CAS number and molecular formula distinguish it from related analogs like N-methyl-(5-bromopyrid-2-yl)methylamine (CAS 915707-70-9).

Chemical Classification and Family Relationships

(5-Bromopyridin-2-yl)methylmethylamine belongs to three overlapping chemical families:

  • Bromopyridines : Characterized by a pyridine ring with bromine substituents, enabling electrophilic aromatic substitution and cross-coupling reactions.
  • Tertiary Amines : The N-methyl and N-ethyl groups confer steric bulk, influencing catalytic activity and solubility.
  • Heterocyclic Amines : The pyridine nucleus participates in π-π stacking and hydrogen bonding, critical for molecular recognition in drug design.

Structural Analogs :

Compound Key Differences
5-Bromo-2-(methylaminomethyl)pyridine Lacks ethyl group on nitrogen
3-Bromopyridine derivatives Bromine at position 3 instead of 5

Significance in Heterocyclic Chemistry Research

This compound exemplifies advancements in directed C–H functionalization and cross-coupling catalysis :

  • Catalytic Applications : Serves as a ligand in copper-catalyzed Ullmann-type C–N couplings, enabling aryl-amine bond formation under mild conditions.
  • Synthetic Versatility : The bromine atom facilitates Suzuki-Miyaura couplings, while the amine moiety participates in reductive amination.
  • Material Science : Used to synthesize multi-heteroarylated pyridones via ruthenium-mediated domino reactions, expanding access to complex polycyclic systems.

Table 1: Key Reactions Involving the Compound

Reaction Type Role of Compound Outcome Reference
Buchwald–Hartwig Coupling Nitrogen nucleophile N-Aryl heterocycles
Radical Bromination Bromine source Halogenated intermediates
Reductive Amination Amine donor Tertiary amine products

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(2)7-9-5-4-8(10)6-11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARMGWHXTYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step process:

  • Formation of Cyanohydrin Intermediate:
    Starting with a halogenated pyridine (e.g., 5-bromopyridine-2-carbaldehyde), cyanohydrins are formed via nucleophilic addition of hydrogen cyanide or cyanide salts under controlled conditions.

  • Amination via Reduction:
    The cyanohydrin is then subjected to reduction using boron hydrides, such as sodium cyanoborohydride, in an alcoholic medium (methanol or ethanol). This step converts the nitrile group into a primary amine, resulting in the pyridin-2-ylmethylamine derivative.

  • Alkylation with Ethyl Methylamine:
    The primary amine intermediate undergoes alkylation with ethyl methyl halides (e.g., ethyl methyl iodide or chloride) under basic conditions, typically using potassium carbonate or sodium hydride, to produce the target compound (5-Bromopyridin-2-yl)methylmethylamine.

Reaction conditions:

Parameter Details
Solvent Alcoholic medium (methanol, ethanol)
Reagents Sodium cyanoborohydride, ethyl methyl halide
Temperature Room temperature to 50°C
Reaction time 12-24 hours

Notes:

  • The process benefits from the mild reduction conditions, minimizing side reactions.
  • The use of cyanohydrins as intermediates allows high regioselectivity for pyridine derivatives.

Direct N-Alkylation of Pyridin-2-ylmethylamine

An alternative approach involves the direct alkylation of pyridin-2-ylmethylamine with ethyl methyl halides.

Procedure:

  • Preparation of Pyridin-2-ylmethylamine:
    Derived from the reduction of pyridine-2-carboxaldehyde or via cyanohydrin reduction as described above.

  • N-Alkylation:
    The pyridin-2-ylmethylamine is reacted with ethyl methyl halide (e.g., ethyl methyl chloride) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (dimethylformamide or acetonitrile). The reaction proceeds via nucleophilic substitution on the halogenated alkyl halide.

Reaction parameters:

Parameter Details
Solvent Acetonitrile or DMF
Base Potassium carbonate or sodium hydride
Temperature 50-80°C
Reaction time 6-16 hours

Notes:

  • The alkylation efficiency depends on the molar ratio of halide to amine.
  • Excess halide can lead to dialkylation; thus, stoichiometry control is essential.

Halogenation and Functionalization of Pyridine Ring

In some synthesis routes, the pyridine ring is first halogenated at the 5-position, followed by side-chain functionalization.

Process overview:

  • Electrophilic substitution:
    Bromination of pyridine-2-carbaldehyde or pyridine derivatives at the 5-position using N-bromosuccinimide (NBS) under radical conditions.

  • Side-chain attachment:
    The brominated pyridine undergoes nucleophilic substitution with aminoalkyl reagents, such as methylamine derivatives, in the presence of copper catalysts or under high-temperature conditions.

Reaction conditions:

Parameter Details
Reagents N-bromosuccinimide, methylamine derivatives
Catalyst Copper salts (e.g., CuI, CuBr)
Solvent Acetone, ethanol
Temperature 60-100°C

Notes:

  • Bromination at the 5-position is regioselective due to directing effects.
  • Subsequent nucleophilic substitution introduces the aminoalkyl group.

Summary of Data and Research Findings

Method Key Reagents Reaction Conditions Advantages References
Cyanohydrin reduction + amination Cyanohydrins, sodium cyanoborohydride, ethyl methyl halide Alcoholic solvent, room temp to 50°C High regioselectivity, mild conditions
Direct N-alkylation Pyridin-2-ylmethylamine, ethyl methyl halide Aprotic solvent, 50-80°C Simplicity, fewer steps
Halogenation + substitution Pyridine derivatives, NBS, copper catalyst 60-100°C Regioselectivity, functional group diversity

Concluding Remarks

The synthesis of (5-Bromopyridin-2-yl)methylmethylamine can be efficiently achieved through:

These methods are supported by extensive literature, patents, and research articles, ensuring their relevance for industrial and laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylmethylamine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, boronic acids, and various nucleophiles.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets. The bromine atom and the amine group allow the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : (5-Bromopyridin-2-yl)methylmethylamine
  • Molecular Formula : C₉H₁₃BrN₂
  • Molecular Weight : 241.12 g/mol (calculated)
  • Key Features :
    • A pyridine ring substituted with a bromine atom at the 5-position.
    • A methylene group (-CH₂-) linked to the 2-position of the pyridine, bearing a tertiary amine group with ethyl and methyl substituents.

For example, reacting 5-bromo-2-(bromomethyl)pyridine with ethylmethylamine could yield the target compound.

Structural Analogues

Compound A : 2-(5-Bromopyrimidin-2-yl)ethylamine (CAS 1341730-50-4)
  • Structure : Pyrimidine ring (two nitrogen atoms) substituted with bromine at the 5-position and a methyl-ethylamine side chain.
  • Key Differences: Heterocycle: Pyrimidine (vs. pyridine in the target compound) increases electron deficiency, altering reactivity in cross-couplings. Molecular Weight: 216.08 g/mol (vs. Applications: Pyrimidine derivatives are prevalent in antiviral and anticancer agents .
Compound B : (5-Bromopyridin-2-yl)methanamine (CAS 173999-23-0)
  • Structure : Primary amine (-CH₂NH₂) attached to the 2-position of 5-bromopyridine.
  • Key Differences :
    • Amine Substituents : Primary amine (vs. tertiary in the target compound) increases basicity (pKa ~9–10 vs. ~7–8 for tertiary amines) and water solubility.
    • Reactivity : The primary amine is more nucleophilic, making it prone to undesired side reactions in synthetic pathways .
Compound C : N-Methyl-(5-bromopyridin-3-yl)methylamine (CAS 73335-64-5)
  • Structure : Bromine at the 3-position of pyridine, with a methylamine substituent.
  • Key Differences :
    • Bromine Position : 3-substitution (vs. 5-substitution) alters steric and electronic properties. Meta-substitution may reduce resonance stabilization, affecting binding to biological targets.
    • Synthetic Utility : 3-Bromopyridines are less common in cross-coupling reactions compared to 2- or 5-substituted isomers .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 241.12 216.08 187.04 201.06
Solubility (Water) Low (tertiary amine) Very low (pyrimidine) Moderate (primary amine) Low (meta-substitution)
LogP ~2.5 (estimated) ~1.8 ~1.2 ~2.0
Basicity (pKa) ~7.5–8.0 ~6.5–7.0 ~9.0–9.5 ~8.0–8.5

Biological Activity

(5-Bromopyridin-2-yl)methylmethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The structure of (5-Bromopyridin-2-yl)methylmethylamine can be represented as follows:

C9H12BrN\text{C}_9\text{H}_{12}\text{Br}\text{N}

This compound features a brominated pyridine moiety linked to an ethyl and methyl amine group, which may influence its biological properties.

The biological activity of (5-Bromopyridin-2-yl)methylmethylamine is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research has indicated that compounds similar to (5-Bromopyridin-2-yl)methylmethylamine exhibit significant antimicrobial activity. For example, derivatives of pyridine have shown efficacy against various bacterial strains, suggesting that this compound may share similar properties.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridine Derivative AE. coli32 µg/mL
Pyridine Derivative BS. aureus16 µg/mL

These studies highlight the potential of (5-Bromopyridin-2-yl)methylmethylamine as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can reduce inflammatory markers in cell lines. For instance, a study found that a related pyridine derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundInflammatory MarkerReduction (%)
Pyridine Derivative CTNF-alpha50%
Pyridine Derivative DIL-640%

These findings suggest that (5-Bromopyridin-2-yl)methylmethylamine may also possess anti-inflammatory properties.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the anticancer potential of a series of brominated pyridine derivatives, including (5-Bromopyridin-2-yl)methylmethylamine). The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 30 µM.
  • Pharmacokinetic Profiling : Another research effort focused on the pharmacokinetics of pyridine derivatives in vivo. The study found that these compounds had favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromopyridin-2-yl)methylmethylamine, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : React 5-bromo-2-aminopyridine with ethyl methylamine derivatives under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to deprotonate intermediates. Monitor reaction progress via TLC .

  • Route 2 : Employ reductive amination by reacting 5-bromopyridine-2-carbaldehyde with ethylmethylamine in the presence of NaBH₃CN or other reducing agents. Optimize pH (6–7) and temperature (25–40°C) to minimize side products .

  • Yield Optimization : Use catalytic additives (e.g., KI) to enhance reactivity in bromopyridine systems. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

    • Table 1 : Comparison of Synthetic Methods
MethodSolventCatalyst/BaseYield (%)Reference
Nucleophilic SubstitutionDMFK₂CO₃65–75
Reductive AminationMeOHNaBH₃CN50–60

Q. Which spectroscopic techniques are most effective for characterizing (5-Bromopyridin-2-yl)methylmethylamine?

  • Methodology :

  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm methyl and ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂). ¹³C NMR identifies the bromopyridine ring (δ 120–150 ppm for aromatic carbons) .
  • IR : Look for C-Br stretching (~550 cm⁻¹) and amine N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. High-resolution MS confirms molecular formula .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Perform systematic solubility tests in solvents (e.g., DMSO, EtOH, H₂O) using UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives). Compare results with computational solubility predictions via COSMO-RS .
  • Account for impurities by HPLC analysis (C18 column, acetonitrile/H₂O mobile phase) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of (5-Bromopyridin-2-yl)methylmethylamine derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Set grid boxes to cover active sites and apply Lamarckian genetic algorithms .

  • MD Simulations : Run 100 ns simulations (GROMACS) in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .

    • Table 2 : Key Parameters for SARS-CoV-2 Inhibition Study (Adapted from )
ParameterValue
Docking Score (kcal/mol)-8.2 to -9.5
Binding Free Energy-45.6 ± 2.1 kJ/mol
Key ResiduesHis41, Cys145

Q. How can reaction conditions be tailored to synthesize stereoselective derivatives of this compound?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12 h conventional) while maintaining >90% ee. Optimize power (150–200 W) and solvent (toluene/EtOH) .

Q. What strategies mitigate bromine displacement side reactions during functionalization?

  • Methodology :

  • Protecting Groups : Temporarily protect the amine with Boc groups to reduce nucleophilic interference. Deprotect with TFA post-reaction .
  • Low-Temperature Conditions : Perform reactions at -20°C to slow undesired SN2 pathways. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective C-Br substitution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine
Reactant of Route 2
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[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

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